2-[3-(pentylamino)-1H-pyrazol-1-yl]ethan-1-ol
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Overview
Description
2-[3-(pentylamino)-1H-pyrazol-1-yl]ethan-1-ol is an organic compound with the molecular formula C10H20ClN3O and a molecular weight of 233.74 g/mol It is characterized by the presence of a pyrazole ring substituted with a pentylamino group and an ethan-1-ol moiety
Preparation Methods
The synthesis of 2-[3-(pentylamino)-1H-pyrazol-1-yl]ethan-1-ol typically involves the reaction of 3-(pentylamino)-1H-pyrazole with ethylene oxide under controlled conditions . The reaction is carried out in the presence of a suitable catalyst, such as a base, to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
2-[3-(pentylamino)-1H-pyrazol-1-yl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[3-(pentylamino)-1H-pyrazol-1-yl]ethan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[3-(pentylamino)-1H-pyrazol-1-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . This interaction can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes. Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
2-[3-(pentylamino)-1H-pyrazol-1-yl]ethan-1-ol can be compared with other similar compounds, such as:
2-(pentylamino)ethan-1-ol: This compound has a similar structure but lacks the pyrazole ring, which may result in different chemical and biological properties.
2-((4-(7-Chloroquinolin-4-ylamino)pentyl)(ethyl)amino)ethanol: This compound contains a quinoline ring instead of a pyrazole ring, leading to distinct pharmacological activities.
Properties
Molecular Formula |
C10H19N3O |
---|---|
Molecular Weight |
197.28 g/mol |
IUPAC Name |
2-[3-(pentylamino)pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C10H19N3O/c1-2-3-4-6-11-10-5-7-13(12-10)8-9-14/h5,7,14H,2-4,6,8-9H2,1H3,(H,11,12) |
InChI Key |
DBTHEOLOGLIWME-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1=NN(C=C1)CCO |
Origin of Product |
United States |
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